Faradiol-3-O-myristate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Faradiol 3-myristate can be synthesized through esterification of faradiol with myristic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of faradiol 3-myristate often involves supercritical fluid extraction (SFE) from the flower heads of Calendula officinalis. This method is preferred due to its efficiency and ability to produce high-purity compounds. The extraction process involves the use of supercritical carbon dioxide, sometimes with ethanol as a co-solvent, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Faradiol 3-myristate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Major Products
Oxidation: Oxidized derivatives of faradiol 3-myristate.
Hydrolysis: Faradiol and myristic acid.
Scientific Research Applications
Faradiol 3-myristate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of triterpenoid esters and their chemical properties.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and wound healing.
Industry: Utilized in the formulation of cosmetic and pharmaceutical products due to its bioactive properties.
Mechanism of Action
Faradiol 3-myristate exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. This pathway is crucial in regulating the expression of pro-inflammatory genes. By inhibiting NF-κB, faradiol 3-myristate reduces the production of inflammatory cytokines and mediators, thereby alleviating inflammation . The compound also interacts with other molecular targets involved in the inflammatory response, contributing to its overall anti-inflammatory activity .
Comparison with Similar Compounds
Faradiol 3-myristate is often compared with other triterpenoid esters such as:
- Faradiol 3-laurate
- Faradiol 3-palmitate
- Maniladiol 3-myristate
Uniqueness
Faradiol 3-myristate is unique due to its specific esterification with myristic acid, which may confer distinct biological activities compared to its analogs. Its anti-inflammatory properties are particularly notable, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
193690-82-3 |
---|---|
Molecular Formula |
C44H76O3 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h24,32-37,39,45H,10-23,25-30H2,1-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1 |
InChI Key |
NBOLCRCNSYVBMT-JVFFPKSBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Origin of Product |
United States |
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